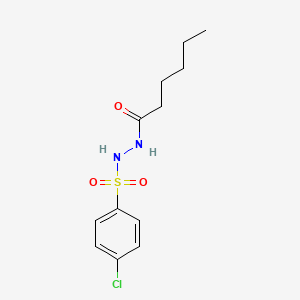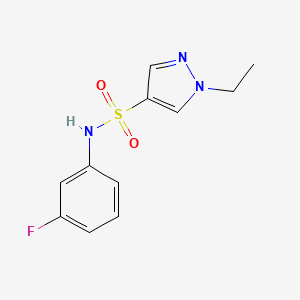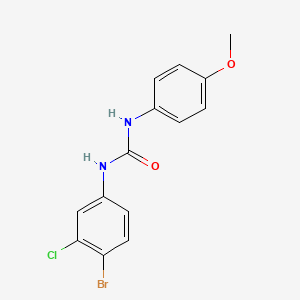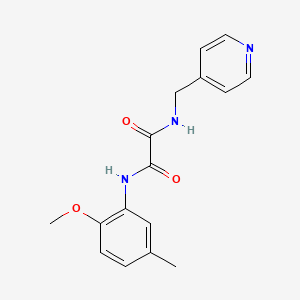
4-CHLORO-N'~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE
説明
4-CHLORO-N'~1~-HEXANOYL-1-BENZENESULFONOHYDRAZIDE is a useful research compound. Its molecular formula is C12H17ClN2O3S and its molecular weight is 304.79 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide is 304.0648413 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Antiviral Activity : A study by Chen et al. (2010) describes the synthesis of derivatives starting from 4-chlorobenzoic acid, leading to compounds with anti-tobacco mosaic virus activity, showcasing the chemical versatility of such structures Molecules.
- Electrical Bond Cleavage : Wetzel and Jones (2020) explored the electrical driven N(sp²)–C(sp²/³) bond cleavage of sulfonamides, highlighting a green and sustainable method for sulfonamide deprotection and drug metabolism studies ACS Sustainable Chemistry & Engineering.
Biological Activities
- Antimicrobial and Analgesic Activities : Barbuceanu et al. (2013) synthesized and evaluated 1,2,4-triazoles, 1,3,4-thiadiazoles, and acylthiosemicarbazides derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide, showing antimicrobial and analgesic activities, suggesting potential pharmaceutical applications Heteroatom Chemistry.
Environmental Interactions
- Degradation of Environmental Pollutants : Zhuo et al. (2018) investigated the degradation of environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics by laccase enzymes, indicating potential for environmental cleanup Journal of Hazardous Materials.
- Oxidative Transformation : Gao et al. (2014) studied the oxidative degradation of sulfamethoxazole (a sulfonamide) by chlorine, ozone, and permanganate, offering insights into the fate of such compounds in water treatment processes Journal of Hazardous Materials.
Molecular Interactions and Structural Analysis
- Sulfonylurea Receptor Protein-Binding : Proks et al. (2002) discussed the stimulation of insulin secretion by sulfonylureas, focusing on the interaction with the ATP-sensitive potassium channel, albeit not directly related to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide, it provides context on sulfonamide interactions Diabetes.
特性
IUPAC Name |
N'-(4-chlorophenyl)sulfonylhexanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-4-5-12(16)14-15-19(17,18)11-8-6-10(13)7-9-11/h6-9,15H,2-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJAFGEMMSTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-1-(4-Chlorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4629248.png)
amine](/img/structure/B4629253.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)


![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B4629291.png)
